tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate
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Overview
Description
tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate: is an organic compound that features a tert-butyl ester group, a difluoroethoxy substituent, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a benzoic acid derivative followed by esterification and etherification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceutical agents that target specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials with specific properties, such as improved thermal stability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- tert-Butyl 2-(2,2-difluoroethoxy)-4-(trifluoromethoxy)benzoate
- tert-Butyl 2-(2,2-difluoroethoxy)-3-iodobenzoate
- tert-Butyl 2-(2,2-difluoroethoxy)-5-bromobenzoate
Uniqueness: tert-Butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate is unique due to the specific positioning of the iodine atom and the difluoroethoxy group on the benzene ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 2-(2,2-difluoroethoxy)-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2IO3/c1-13(2,3)19-12(17)9-6-8(16)4-5-10(9)18-7-11(14)15/h4-6,11H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBBEKINCXMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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